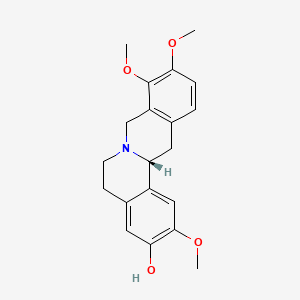

(+)-Corypalmine

Description

Structure

3D Structure

Properties

IUPAC Name |

(13aR)-2,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCZTYDZHNTKPR-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6018-39-9 | |

| Record name | Corypalmine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CORYPALMINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W94X1E4XQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Botanical Source and Distribution of (+)-Corypalmine in Corydalis Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Corypalmine is a protoberberine isoquinoline alkaloid found within the plant genus Corydalis. This genus, belonging to the Papaveraceae family, encompasses over 400 species and has a long history of use in traditional medicine, particularly in Asia. The alkaloids present in Corydalis species are of significant interest to the scientific community due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the botanical sources of this compound, its distribution within various Corydalis species, detailed experimental protocols for its extraction and quantification, and an exploration of its potential signaling pathways.

Botanical Distribution of this compound

This compound has been identified in several species of the Corydalis genus. The primary documented botanical sources include:

-

Corydalis yanhusuo : The tuber of this species is a well-known source of a variety of alkaloids, including this compound. It is extensively used in traditional Chinese medicine.

-

Corydalis chaerophylla : This species has been shown to contain corypalmine.[1]

-

Corydalis heterocarpa

-

Corydalis ophiocarpa

-

Corydalis ambigua : While not explicitly quantified in the search results, this species is a known source of various isoquinoline alkaloids.[2]

-

Corydalis decumbens

-

Corydalis turtschaninovii

-

Corydalis remota

The concentration of this compound can vary between species and even within the same species depending on factors such as geographical location, climate, and harvesting time.

Quantitative Analysis of this compound

Quantitative data for this compound across a wide range of Corydalis species is limited in the available scientific literature. However, a detailed analysis of Corydalis yanhusuo provides valuable insight into its concentration.

| Corydalis Species | Plant Part | Method of Analysis | This compound Content | Reference |

| Corydalis yanhusuo | Tuber | UPLC | 2.37% of total alkaloids in a purified extract (>50% total alkaloid content) | [3] |

Experimental Protocols

Extraction and Purification of this compound from Corydalis yanhusuo

This protocol is adapted from optimized methods for the extraction of total alkaloids from C. yanhusuo.[3][4]

a. Plant Material Preparation: Dried tubers of Corydalis yanhusuo are ground into a coarse powder (approximately 50 mesh).

b. Reflux Extraction:

-

Weigh 500 g of the powdered plant material.

-

Add a 20-fold volume of 70% ethanol (v/v), with the pH adjusted to 10 using diluted ammonia.

-

Heat the mixture and perform reflux extraction for 60 minutes.

-

Filter the mixture to collect the filtrate.

-

Repeat the reflux extraction on the plant residue with fresh solvent for another 60 minutes and filter.

-

Combine the filtrates from both extractions.

-

Concentrate the combined filtrate under reduced pressure to recover the ethanol.

-

Dilute the resulting aqueous solution with water to a final volume of 1000 mL to obtain the crude extract.

c. Purification by Macroporous Adsorption Resin Chromatography:

-

Select a suitable macroporous adsorption resin (e.g., NKA-9).

-

Pack the resin into a column and pre-treat it according to the manufacturer's instructions.

-

Load the crude extract onto the resin column.

-

Wash the column with 5 bed volumes (BV) of distilled water at a flow rate of 2 BV/h to remove impurities.

-

Elute the alkaloids from the resin using 12 BV of 70% ethanol at a flow rate of 1.5 BV/h.

-

Collect the eluate, which contains the purified total alkaloids. The final product is expected to have a total alkaloid content of over 50%.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of corypalmine and other alkaloids in Corydalis extracts.[2][5]

a. Instrumentation and Chromatographic Conditions:

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm is a suitable wavelength for detecting many alkaloids, including corypalmine.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 45 °C.

b. Preparation of Standard and Sample Solutions:

-

Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

-

Sample Solution: Dilute the purified alkaloid extract with the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

c. Data Analysis: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Quantification of this compound by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and selectivity for the quantification of alkaloids.[6][7]

a. Instrumentation and Conditions:

-

UPLC System: A UPLC system coupled to a tandem mass spectrometer.

-

Column: A UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for Corypalmine: m/z 342.2 → 178.0.[7]

-

Internal Standard (IS): Berberrubine (m/z 322.1 → 307.0) can be used as an internal standard.[7]

b. Sample Preparation: A protein precipitation method can be used for plasma samples, followed by separation on the UPLC column.

Signaling Pathways of this compound and Related Alkaloids

The pharmacological effects of Corydalis alkaloids are often attributed to their interaction with various receptors and signaling pathways in the central nervous system.

Dopamine Receptor Interaction

Several studies have indicated that corypalmine and its analogs, such as isocorypalmine, are ligands for dopamine receptors.[8][9] Specifically, l-isocorypalmine has been shown to be a partial agonist at dopamine D1 and D5 receptors and an antagonist at D2, D3, and D4 receptors.[9] This interaction with the dopaminergic system is believed to be a key mechanism behind the analgesic and sedative effects of Corydalis extracts. The blockade of spinal dopamine D1/D2 receptor heteromers has been shown to suppress calcium signaling cascades in spinal neurons, which may contribute to pain alleviation.[10]

Potential Involvement in NF-κB and JAK/STAT Signaling Pathways

While direct evidence for this compound's role in the NF-κB and JAK/STAT signaling pathways is still emerging, studies on other alkaloids from Corydalis suggest a potential involvement. For instance, corynoline, another alkaloid from Corydalis bungeana, has been shown to alleviate osteoarthritis by modulating the Nrf2/NF-κB pathway.[11][12] The NF-κB pathway is a critical regulator of inflammation, and its inhibition can lead to anti-inflammatory effects.

The JAK/STAT signaling pathway is another crucial pathway involved in inflammation and immune responses.[13][14][][16] Some natural compounds have been shown to exert their therapeutic effects by modulating this pathway. Given the anti-inflammatory properties of many Corydalis alkaloids, it is plausible that this compound may also interact with components of the JAK/STAT pathway. Further research is needed to elucidate the specific interactions of this compound with these signaling cascades.

Visualizations

Conclusion

This compound is a significant bioactive alkaloid found in several Corydalis species, with C. yanhusuo being a primary source. This guide has provided a detailed overview of its botanical distribution, quantitative analysis, and comprehensive experimental protocols for its extraction and quantification. The pharmacological effects of this compound and its analogs are closely linked to their interaction with dopamine receptors, with potential involvement in the NF-κB and JAK/STAT signaling pathways. Further research is warranted to fully elucidate the quantitative distribution of this compound across a broader range of Corydalis species and to confirm its precise mechanisms of action. This will undoubtedly contribute to the development of new therapeutic agents based on this promising natural product.

References

- 1. New alkaloids from Corydalis species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]

- 3. mobt3ath.com [mobt3ath.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Establishment of a rapid and sensitive UPLC-MS/MS method for pharmacokinetic determination of nine alkaloids of crude and processed Corydalis turtschaninovii Besser aqueous extracts in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of corypalmine in mouse blood by UPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. l-Isocorypalmine reduces behavioral sensitization and rewarding effects of cocaine in mice by acting on dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Blockade of spinal dopamine D1/D2 receptor heteromers by levo-Corydalmine suppressed calcium signaling cascade in spinal neurons to alleviate bone cancer pain in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Corynoline Alleviates Osteoarthritis Development via the Nrf2/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Jak-STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. JAK/STAT signaling | Signaling Pathways | TargetMol [targetmol.com]

The Definitive Guide to the Chemical Structure Elucidation of (+)-Corypalmine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of (+)-Corypalmine, a tetrahydroprotoberberine alkaloid of significant interest in medicinal chemistry. This document details the isolation, purification, and spectroscopic analysis required to unequivocally determine its molecular structure, presenting all quantitative data in accessible formats and outlining detailed experimental protocols.

Introduction

This compound is a naturally occurring isoquinoline alkaloid found in various plant species, notably within the Corydalis genus.[1] Its chemical formula is C₂₀H₂₃NO₄, with a molecular weight of 341.4 g/mol .[2] The structural analysis of such natural products is fundamental to understanding their chemical properties and potential pharmacological activities. This guide serves as a detailed reference for the complete structural characterization of this compound.

Isolation and Purification

The initial step in the structural elucidation of this compound involves its extraction and purification from plant material, typically the tubers of Corydalis species. A general workflow for this process is outlined below.

Structure Elucidation

The determination of the chemical structure of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, and together they allow for an unambiguous assignment of the structure.

Spectroscopic Data

The following tables summarize the key spectroscopic data used in the structure elucidation of this compound. The NMR data presented is for the enantiomer, (-)-Corydalmine, which is spectroscopically identical to this compound.

Table 1: ¹H NMR Spectral Data of Corypalmine (500 MHz, CDCl₃)

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) |

| H-1 | 6.66 | s | - |

| H-4 | 6.48 | s | - |

| H-8 | 4.10 | d | 16.0 |

| H-11 | 6.69 | d | 8.0 |

| H-12 | 6.77 | d | 8.0 |

| 2-OCH₃ | 3.73 | s | - |

| 3-OCH₃ | 3.74 | s | - |

| 10-OCH₃ | 3.72 | s | - |

Data is for (-)-Corydalmine as reported in a study on alkaloids from Corydalis chaerophylla.[3]

Table 2: ¹³C NMR Spectral Data of Corypalmine (125 MHz, CDCl₃)

| Carbon Assignment | Chemical Shift (δ ppm) |

| C-1 | 108.5 |

| C-1a | 127.5 |

| C-2 | 147.5 |

| C-3 | 147.6 |

| C-4 | 111.2 |

| C-4a | 128.9 |

| C-5 | 29.1 |

| C-6 | 51.3 |

| C-8 | 53.5 |

| C-8a | 126.5 |

| C-9 | 145.2 |

| C-10 | 144.0 |

| C-11 | 111.5 |

| C-12 | 123.8 |

| C-12a | 129.8 |

| C-13a | 59.5 |

| 2-OCH₃ | 56.0 |

| 3-OCH₃ | 56.1 |

| 10-OCH₃ | 55.9 |

Data is for (-)-Isocorypalmine, a diastereomer of Corypalmine. Chemical shifts are expected to be very similar.[4]

Table 3: Mass Spectrometry, UV-Vis, and IR Data for Corypalmine

| Technique | Key Observations |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 341.[3] Key Fragments: m/z 190, 149 (base peak).[3] The fragmentation pattern is indicative of a tetrahydroprotoberberine alkaloid, often involving a retro-Diels-Alder reaction. |

| UV-Vis Spectroscopy (in MeOH) | λmax: 206 nm, 230 nm (shoulder), 284 nm.[3] |

| Infrared (IR) Spectroscopy (KBr pellet) | Absorption at ~3500 cm⁻¹ (O-H stretch), indicating the presence of a hydroxyl group.[3] |

2D NMR Correlations

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and structural characterization of this compound.

Isolation and Purification Protocol

-

Plant Material Preparation : The dried tubers of Corydalis yanhusuo are ground into a coarse powder (approximately 50 mesh) to increase the surface area for extraction.

-

Extraction : The powdered plant material is subjected to reflux extraction with 70% ethanol, with the pH adjusted to 10 using diluted ammonia. This process is typically repeated three times to ensure exhaustive extraction of the alkaloids.

-

Concentration : The ethanolic extracts are combined, filtered, and the solvent is removed under reduced pressure to yield a crude alkaloid extract.

-

Macroporous Resin Chromatography : The crude extract is dissolved in an appropriate solvent and loaded onto a pre-conditioned NKA-9 macroporous adsorption resin column. The column is first washed with distilled water to remove impurities. The total alkaloids are then eluted with 70% ethanol.

-

Preparative HPLC : The purified total alkaloid fraction is further subjected to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to isolate individual alkaloids, including this compound.

Spectroscopic Analysis Protocols

-

Sample Preparation : 5-10 mg of purified this compound is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy : A 500 MHz (or higher) NMR spectrometer is used. Standard single-pulse experiments are performed at 25 °C. Key parameters include a spectral width of 12-15 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy : A 125 MHz (or higher) NMR spectrometer is used. A standard proton-decoupled pulse sequence is employed. Key parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[4]

-

2D NMR (COSY, HSQC, HMBC) : Standard pulse sequences for COSY, HSQC, and HMBC experiments are utilized to establish proton-proton, direct proton-carbon, and long-range proton-carbon correlations, respectively.

High-resolution mass spectrometry is performed on an instrument such as a Kratos M-50 mass spectrometer operating at 70 eV.[3] The sample is introduced, and the resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns.

-

UV-Vis Spectroscopy : The UV-Vis spectrum is recorded on a Perkin-Elmer Lambda Spectrophotometer using spectral grade methanol as the solvent.[3]

-

IR Spectroscopy : The IR spectrum is recorded on a spectrometer using a KBr pellet of the sample.[3]

By following these detailed protocols and carefully analyzing the resulting spectroscopic data, the chemical structure of this compound can be unequivocally elucidated. This guide provides the necessary framework for researchers and scientists to confidently undertake the structural characterization of this and other related natural products.

References

- 1. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]

Physicochemical properties and molecular weight of (+)-Corypalmine

An In-depth Technical Guide to the Physicochemical Properties of (+)-Corypalmine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a tetrahydroprotoberberine alkaloid, a class of isoquinoline alkaloids found in various plant species, notably within the Corydalis genus. This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant biological and experimental workflows to support research and development activities.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and application in research settings. These properties have been compiled from various sources and are summarized below.

General and Chemical Properties

| Property | Value | Citation(s) |

| IUPAC Name | (13aR)-2,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol | [1] |

| Molecular Formula | C₂₀H₂₃NO₄ | [2][3] |

| Molecular Weight | 341.4 g/mol | [2][3] |

| Monoisotopic Mass | 341.16270821 Da | [2] |

| CAS Number | 13063-54-2 | [3] |

| Appearance | Yellow powder | |

| Predicted pKa | 10.30 ± 0.20 |

Physical Properties

| Property | Value | Citation(s) |

| Melting Point | 235-236 °C | |

| Solubility | Soluble in: Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |

| DMSO: 11 mg/mL (32.22 mM) | [3] | |

| DMSO: 33.33 mg/mL (97.63 mM) - requires sonication. | ||

| DMSO: Slightly Soluble (0.1-1 mg/mL) | ||

| Predicted XLogP3 | 2.9 | [2] |

| Topological Polar Surface Area | 51.2 Ų | [2] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard protocols applicable to this compound.

Melting Point Determination

The melting point is a critical indicator of purity.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[4] If necessary, grind the crystalline sample using a clean, dry mortar and pestle.

-

Capillary Loading: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end gently on a hard surface to pack the powder down. A sample height of 1-2 mm is sufficient.[5][6]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Initial Determination (Rapid Scan): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to get a preliminary range.[5]

-

Accurate Determination: Using a fresh sample, heat the apparatus to a temperature about 10-15 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the start of melting) and the temperature at which the last solid crystal disappears (the end of melting). This range is the melting point. For a pure compound, this range should be narrow (0.5-1.0 °C).

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.[2][3][7]

Materials:

-

This compound solid

-

Selected solvent (e.g., phosphate-buffered saline, pH 7.4)

-

Glass vials or flasks with tight-fitting caps

-

Orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C)

-

Centrifuge or filtration apparatus (e.g., 0.45 µm filter)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.[3]

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker. Agitate the samples at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Separate the saturated solution from the undissolved solid by either centrifugation or filtration.[2] Care must be taken to avoid disturbing the equilibrium (e.g., by temperature changes).[3]

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations. Analyze both the standards and the saturated filtrate using a suitable analytical method (e.g., UV-Vis or HPLC) to determine the concentration of the dissolved compound.

-

Reporting: The determined concentration represents the solubility of this compound in the specified solvent at that temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of ionizable compounds like alkaloids.[8][9]

Materials:

-

This compound sample

-

Calibrated pH meter and electrode

-

Automated titrator or burette

-

Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants

-

Solvent (e.g., water, or a water-methanol co-solvent for sparingly soluble compounds)[10]

-

Inert gas (e.g., nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the chosen solvent to a known concentration (e.g., 1 mM).[8]

-

System Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH measurements.[8]

-

Titration: Immerse the pH electrode in the solution. If titrating a basic substance, add the acidic titrant (e.g., 0.1 M HCl) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve. Specifically, the pKa corresponds to the pH at the half-equivalence point.

-

Replication: Perform the titration multiple times (at least three) to ensure reproducibility and report the average pKa value with the standard deviation.[8]

Spectroscopic Analysis Protocols

UV-Vis spectroscopy provides information about electronic transitions within the molecule, particularly related to conjugated systems.[11]

Procedure:

-

Solvent Selection: Choose a UV-transparent solvent in which this compound is soluble (e.g., methanol or ethanol).

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer.

-

Spectrum Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum. The wavelengths of maximum absorbance (λmax) are characteristic of the compound's chromophores.

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of high-purity this compound in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Place the tube in the NMR spectrometer. Acquire standard 1D spectra (¹H and ¹³C) and, if necessary, 2D spectra (e.g., COSY, HSQC, HMBC) to establish connectivity and assign all proton and carbon signals unambiguously. Key parameters such as relaxation delay (D1) should be set appropriately (e.g., D1 ≥ 5 x T₁) for quantitative accuracy.

Mass spectrometry provides information about the mass-to-charge ratio (m/z), allowing for the determination of the molecular weight and elemental composition.[12]

Procedure:

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like LC-MS.

-

Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) in positive ion mode is common for alkaloids, which readily form [M+H]⁺ ions.[12]

-

Mass Analysis: Acquire the full scan mass spectrum to identify the molecular ion peak.

-

High-Resolution MS (HRMS): For accurate mass measurement, use a high-resolution instrument (e.g., TOF, Orbitrap). The exact mass obtained can be used to confirm the elemental formula.

-

Tandem MS (MS/MS): To gain structural information, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Visualizations

Diagrams created using Graphviz (DOT language) illustrate key workflows and mechanisms involving this compound.

Mechanism of Action

This compound has been identified as an antagonist of dopamine receptors and an inhibitor of prolyl endopeptidase (PEP).[13][14][15]

Caption: Mechanism of Action for this compound.

General Experimental Workflow for Alkaloid Isolation

This workflow outlines the typical steps for extracting and isolating tetrahydroprotoberberine alkaloids from a plant source like Corydalis.[16][17][18]

Caption: Generalized workflow for the isolation of this compound.

Analytical Workflow for Quantification

This diagram illustrates a typical LC-MS/MS workflow for the quantitative analysis of this compound in a biological matrix.

Caption: Analytical workflow for this compound quantification.

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. enamine.net [enamine.net]

- 3. quora.com [quora.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. ej-eng.org [ej-eng.org]

- 12. benchchem.com [benchchem.com]

- 13. Dopamine antagonist - Wikipedia [en.wikipedia.org]

- 14. Prolyl endopeptidase inhibitory activity of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Prolyl endopeptidase inhibitors from the underground part of Rhodiola sachalinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The isolation and characterization of a new tetrahydroprotoberberine alkaloid from Corydalis clarkei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New tetrahydroprotoberberine N-oxide alkaloids and cytotoxic constituents of Corydalis tashiroi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Pharmacological Profile and Biological Activities of (+)-Corypalmine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Corypalmine is a protoberberine isoquinoline alkaloid found in various plant species, notably within the Corydalis and Stephania genera. While its enantiomer, (-)-isocorypalmine, has been the subject of more extensive pharmacological investigation, this compound possesses a distinct profile of biological activities that warrant further exploration for potential therapeutic applications. This technical guide provides a comprehensive overview of the currently available data on the pharmacological and biological activities of this compound. It includes quantitative data on its enzyme inhibition and receptor binding affinities, details on its antifungal properties, and insights into its pharmacokinetic profile. This document also outlines detailed experimental protocols for key biological assays relevant to its activities and employs Graphviz diagrams to visualize associated pathways and workflows, aiming to serve as a valuable resource for researchers in pharmacology and drug discovery.

Introduction

This compound, also known as (R)-(+)-Corypalmine, is a naturally occurring alkaloid that has been identified in several traditional medicinal plants, including those from the Corydalis genus, which have a long history of use in treating pain and inflammation[1]. The pharmacological landscape of Corydalis alkaloids is complex, with subtle stereochemical differences often leading to significant variations in biological activity. This is particularly evident when comparing this compound with its more thoroughly studied levorotatory counterpart, (-)-isocorypalmine, which is a potent ligand for dopamine receptors[2][3]. This guide focuses specifically on the pharmacological characteristics of the dextrorotatory isomer, this compound, summarizing the existing scientific literature to provide a clear and concise technical overview for the scientific community.

Pharmacological Profile

The pharmacological activities of this compound that have been reported to date include enzyme inhibition, dopamine receptor antagonism, and antifungal effects. A notable characteristic mentioned in the literature is its "strong papaverine-like activity," suggesting potential as a smooth muscle relaxant[4].

Enzyme Inhibition

This compound has been identified as an inhibitor of prolyl endopeptidase (PREP), a serine protease implicated in the regulation of neuropeptides and potentially involved in neurodegenerative diseases[5].

Receptor Binding Profile

Studies have shown that this compound acts as an antagonist at several dopamine receptor subtypes[6].

Antifungal Activity

In vitro studies have demonstrated the efficacy of this compound against a range of fungal pathogens[6].

Quantitative Data Presentation

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Enzyme Inhibition Profile of this compound

| Enzyme | Target Class | IC₅₀ (µM) | Source(s) |

| Prolyl Endopeptidase (PREP) | Serine Protease | 128.0 | [5] |

Table 2: Dopamine Receptor Antagonist Affinities (Kᵢ) of this compound

| Receptor Subtype | Kᵢ (nM) | Source(s) |

| Dopamine D₁ | 199 | [6] |

| Dopamine D₂ | 42.4 | [6] |

| Dopamine D₃ | 262 | [6] |

| Dopamine D₅ | 313 | [6] |

Table 3: Antifungal Activity (MIC) of this compound

| Fungal Species | MIC (µg/mL) | Source(s) |

| Candida albicans | 160 | [6] |

| Candida glabrata | 160 | [6] |

| Candida krusei | 320 | [6] |

| Candida parapsilosis | 160 | [6] |

| Cryptococcus neoformans | 80 | [6] |

Pharmacokinetics

A pharmacokinetic study in mice revealed that this compound has an oral bioavailability of 4.6%[5]. The study utilized a sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for its quantification in blood[5].

Signaling Pathways and Mechanisms of Action

Currently, there is a lack of specific research elucidating the detailed signaling pathways modulated by this compound. However, based on its known activities, several potential mechanisms can be inferred.

-

Dopamine Receptor Antagonism: By blocking D₁ and D₂-like receptors, this compound can modulate downstream signaling cascades. D₁ receptor antagonism would likely inhibit the Gαs-adenylyl cyclase-cAMP pathway, while D₂ receptor antagonism would disinhibit this pathway.

-

Papaverine-like Activity: Papaverine is known to be a phosphodiesterase (PDE) inhibitor, leading to increased intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which in turn promotes smooth muscle relaxation[3][7]. It is plausible that the "papaverine-like activity" of this compound is mediated through a similar mechanism involving PDE inhibition or potentially through the blockade of calcium channels[8][9].

To visualize these potential mechanisms, the following diagrams are provided.

Caption: Potential mechanism of this compound's papaverine-like activity.

Caption: Workflow of this compound's antagonism at the D2 receptor.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological activities of this compound.

Prolyl Endopeptidase (PREP) Inhibition Assay (Fluorogenic Method)

This protocol outlines a general procedure for a 96-well plate-based fluorogenic assay to determine the inhibitory activity of this compound against PREP[8].

-

Materials:

-

Recombinant human PREP

-

Fluorogenic substrate: Z-Gly-Pro-AMC (N-Carbobenzoxy-Glycyl-Prolyl-7-amino-4-methylcoumarin)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

This compound (dissolved in DMSO)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In each well of the microplate, add 2 µL of the this compound dilution or DMSO (for control).

-

Add 48 µL of the diluted PREP enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 50 µL of the Z-Gly-Pro-AMC working solution to all wells. The final substrate concentration should be at or near its Kₘ value.

-

Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) at 37°C for 15-30 minutes, with readings taken every 60 seconds.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

References

- 1. Efficacy of alkaloid (-)-corypalmine against spore germination of some fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative pharmacokinetics and bioavailability of four alkaloids in different formulations from Corydalis decumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of corypalmine in mouse blood by UPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Papaverine - Wikipedia [en.wikipedia.org]

- 8. Antispasmodic activity of benzylisoquinoline alkaloids analogous to papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Calcium channel blocking activity: Screening methods for plant derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Central Nervous System Mechanism of Action of (+)-Corypalmine and Related Isoquinoline Alkaloids

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively details the central nervous system (CNS) activities of the isoquinoline alkaloid (-)-Isocorypalmine. However, specific research on the mechanism of action for its dextrorotatory enantiomer, (+)-Corypalmine , is notably limited. This guide synthesizes the available data for this compound and its racemate, and, for a more comprehensive understanding, presents a detailed overview of the well-characterized pharmacology of its levorotatory counterpart, which serves as a critical analogue.

Introduction to Corypalmine

Corypalmine is a protoberberine isoquinoline alkaloid found in various plant species, most notably within the Corydalis genus.[1] Like many natural products, it exists as stereoisomers, this compound and (-)-Corypalmine. These enantiomers can exhibit distinct pharmacological profiles. The primary focus of CNS research in this family has been on related compounds such as (-)-Isocorypalmine and l-tetrahydropalmatine (l-THP). This document aims to collate the current understanding of this compound's CNS mechanism of action, supplemented by the more extensive data available for its analogues.

Pharmacodynamics of Corypalmine Isomers

The primary molecular targets of corypalmine-related alkaloids within the CNS are dopamine receptors. However, interactions with other neurotransmitter systems and enzymes have also been identified.

Dopaminergic System Interactions

Available data suggests that corypalmine interacts with multiple dopamine receptor subtypes. The nature of this interaction appears to be stereospecific.

This compound and Racemic (±)-Corypalmine:

Data for the racemic mixture of corypalmine indicates an antagonistic profile at several dopamine receptors. It is an antagonist of dopamine D1, D2, D3, and D5 receptors.[2]

(-)-Isocorypalmine (l-ICP): A Well-Characterized Analogue:

In contrast, the closely related (-)-Isocorypalmine demonstrates a dual-action mechanism. It acts as a high-affinity partial agonist at D1 and D5 dopamine receptors and a moderate-affinity antagonist at D2, D3, and D4 receptors.[3] This unique profile contributes to its effects on cocaine-induced behaviors in mice.[3]

Prolyl Endopeptidase (PREP) Inhibition

A distinct mechanism identified for (R)-(+)-Corypalmine is the inhibition of prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), with an IC50 of 128.0 μM.[3] PREP is a serine protease that cleaves small neuropeptides and has been implicated in neurological disorders, making it a target for cognitive and neuropsychiatric drug development.[4][5]

GABAergic and Glutamatergic Systems

While direct evidence for this compound's interaction with GABA and glutamate receptors is scarce, studies on related alkaloids from Corydalis suggest potential modulatory effects.

-

GABAergic System: A study on protoberberine alkaloids from Corydalis cava indicated that compounds like isocorypalmine (isomer not specified) and tetrahydropalmatine increased the binding of a GABA-A receptor ligand, suggesting a positive allosteric modulation of the GABA-A receptor.[3]

-

Glutamatergic System: Another alkaloid from Corydalis yanhusuo, dehydrocorydaline, has been shown to inhibit the release of glutamate from rat cortical nerve terminals, suggesting a potential neuroprotective mechanism by reducing excitotoxicity.[6]

Quantitative Data on Receptor Interactions

The following tables summarize the available quantitative data for the binding affinities and inhibitory concentrations of corypalmine isomers and related compounds.

Table 1: Dopamine Receptor Antagonist Activity of (±)-Corypalmine

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Dopamine D1 | 199 |

| Dopamine D2 | 42.4 |

| Dopamine D3 | 262 |

| Dopamine D5 | 313 |

Data sourced from Cayman Chemical.[2]

Table 2: Enzyme Inhibition by this compound

| Enzyme | Inhibitory Concentration (IC50) |

| Prolyl Endopeptidase (PREP) | 128.0 μM |

Data sourced from Selleck Chemicals.[3]

Table 3: Dopamine Receptor Binding Affinities of (-)-Isocorypalmine

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Dopamine D1 | 5.1 - 6.2 |

| Dopamine D5 | 9.5 |

| Dopamine D3 | 37.3 |

| Dopamine D2 | 41.8 |

| Dopamine D4 | 77.4 |

Data from a study on l-ICP's effects on cocaine-induced behaviors.[3]

Signaling Pathways

The signaling pathways modulated by these compounds are primarily downstream of dopamine receptors.

(-)-Isocorypalmine Signaling:

-

At D1-like (D1/D5) Receptors: As a partial agonist, (-)-Isocorypalmine activates the Gs-adenylyl cyclase-cAMP pathway, leading to an increase in intracellular cyclic AMP.

-

At D2-like (D2/D3/D4) Receptors: As an antagonist, it blocks the Gi/o-mediated inhibition of adenylyl cyclase that would normally be induced by dopamine.

Below is a diagram illustrating these opposing actions on the cAMP pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Dopamine Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a compound for dopamine receptor subtypes.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing human D1, D2, D3, D4, or D5 receptors.

-

Radioligands: [3H]SCH23390 (for D1 and D5 receptors), [3H]methylspiperone (for D2, D3, and D4 receptors).

-

Test compound (e.g., this compound).

-

Non-specific binding control: Fluphenazine (10 μM) for D1/D5, (+)-butaclamol (4 μM) for D2/D3/D4.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates and a cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the appropriate control compound.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

-

Allow filters to dry, then add scintillation cocktail to each well.

-

Measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound (concentration that inhibits 50% of specific binding) using non-linear regression analysis.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

[35S]GTPγS Binding Assay (Functional Assay)

This assay determines the functional activity (agonist, antagonist, partial agonist) of a compound at G-protein coupled receptors (GPCRs).

-

Materials:

-

Membranes from cells expressing the receptor of interest (e.g., D2, D3, or D4).

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

Dopamine (as a reference agonist).

-

Test compound (e.g., (-)-Isocorypalmine).

-

Assay Buffer.

-

-

Procedure:

-

In a 96-well plate, combine cell membranes, GDP, and varying concentrations of the test compound.

-

To determine antagonist activity, add a fixed concentration of dopamine to stimulate the receptor in the presence of the test compound.

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration.

-

Measure the radioactivity on the filters.

-

For agonists/partial agonists, a dose-dependent increase in [35S]GTPγS binding will be observed.

-

For antagonists, a dose-dependent inhibition of the dopamine-stimulated [35S]GTPγS binding will be observed. Calculate the IC50 value.

-

Summary and Future Directions

The mechanism of action of This compound in the central nervous system is not well-defined. The available data points to two potential activities: antagonism at multiple dopamine receptor subtypes and inhibition of the enzyme prolyl endopeptidase.[2][3] This contrasts with the more extensively studied analogue, (-)-Isocorypalmine , which functions as a D1-like partial agonist and D2-like antagonist.[3]

Future research should focus on:

-

Stereospecific Pharmacodynamics: Directly comparing the binding affinities and functional activities of (+)- and (-)-Corypalmine at dopamine, serotonin, GABA, and glutamate receptors to understand their stereospecific effects.

-

Functional Assays for this compound: Moving beyond simple binding assays to functional assays (e.g., cAMP accumulation, calcium mobilization, [35S]GTPγS binding) to determine if this compound is an agonist, antagonist, or allosteric modulator at its targets.

-

CNS Implications of PREP Inhibition: Investigating how the inhibition of prolyl endopeptidase by this compound translates to effects on neuropeptide levels and CNS function in vivo.

-

Behavioral Pharmacology: Conducting in-vivo studies with isolated this compound to assess its effects on animal models of CNS disorders, such as psychosis, cognitive impairment, or addiction, to correlate molecular mechanisms with behavioral outcomes.

This guide highlights the existing knowledge gaps and provides a framework for future investigations into the therapeutic potential of this compound. The rich pharmacology of its related alkaloids suggests that it is a promising, yet understudied, compound for CNS drug discovery.

References

- 1. Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Induced-fit mechanism for prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of hydrosaline treatments on prolyl endopeptidase activity in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Glutamate Release from Rat Cortical Nerve Terminals by Dehydrocorydaline, an Alkaloid from Corydalis yanhusuo [mdpi.com]

In-Silico Investigation of (+)-Corypalmine as a Potential COX-2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooxygenase-2 (COX-2) is a well-established therapeutic target for anti-inflammatory drugs. The selective inhibition of COX-2 over its isoform, COX-1, is a key strategy in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with improved gastrointestinal safety profiles. Natural products represent a vast reservoir of chemical diversity for the discovery of novel COX-2 inhibitors. This technical guide details an in-silico approach to investigate the potential of the natural alkaloid (+)-Corypalmine as a selective COX-2 inhibitor. The guide outlines the methodologies for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, providing a framework for the comprehensive computational evaluation of this compound and other natural product-derived compounds.

Introduction

Inflammation is a complex biological response to harmful stimuli, and the cyclooxygenase (COX) enzymes are central to this process. COX enzymes, existing as two main isoforms, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the side effects associated with non-selective NSAIDs.

This compound is a protoberberine alkaloid found in various medicinal plants and has been reported to possess a range of pharmacological activities. This document provides a comprehensive in-silico workflow to evaluate its potential as a COX-2 inhibitor.

Data Presentation

A critical aspect of in-silico drug discovery is the quantitative assessment of a ligand's potential to interact with its target protein. Molecular docking is a primary method to predict the binding affinity and orientation of a ligand within the active site of a protein. The binding affinity is often expressed as a docking score, with more negative values indicating a stronger predicted interaction.

One study has reported the molecular docking of this compound with the COX-2 enzyme (PDB ID: 4PH9), revealing a promising docking score.[1] For a meaningful interpretation of this result, it is essential to compare it with the docking scores of known COX-2 inhibitors, such as Celecoxib and Diclofenac, against the same protein target.

| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference |

| This compound | COX-2 (4PH9) | -60.33 | [1] |

| Celecoxib | COX-2 (4PH9) | -11.45 to -14.91 | [2] |

| Diclofenac | COX-2 (4PH9) | -8.4 to -10.66 | [3] |

Note: Docking scores can vary depending on the software and specific parameters used. The scores presented here are for comparative purposes based on available literature.

Experimental Protocols

A thorough in-silico investigation extends beyond initial docking studies to include an assessment of the dynamic stability of the protein-ligand complex and the drug-like properties of the potential inhibitor.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines a general procedure using AutoDock Vina, a widely used open-source docking program.

Objective: To predict the binding affinity and interaction patterns of this compound within the active site of COX-2.

Materials:

-

Protein Structure: Crystal structure of human COX-2 (PDB ID: 4PH9) obtained from the RCSB Protein Data Bank.

-

Ligand Structure: 3D structure of this compound, which can be obtained from databases like PubChem or ZINC, or drawn using chemical drawing software and converted to a 3D format.

-

Software:

-

AutoDock Tools (ADT) for preparing protein and ligand files.

-

AutoDock Vina for performing the docking calculations.

-

Discovery Studio or PyMOL for visualization and analysis of results.

-

Procedure:

-

Protein Preparation: a. Load the PDB file of COX-2 (4PH9) into AutoDock Tools. b. Remove water molecules and any co-crystallized ligands. c. Add polar hydrogens to the protein. d. Compute Gasteiger charges to assign partial charges to each atom. e. Save the prepared protein in the PDBQT file format.

-

Ligand Preparation: a. Load the 3D structure of this compound into AutoDock Tools. b. Detect the root of the ligand and define the number of rotatable bonds. c. Assign Gasteiger charges. d. Save the prepared ligand in the PDBQT file format.

-

Grid Box Generation: a. Define the search space (grid box) for the docking simulation. This is typically centered on the active site of the enzyme, which can be identified from the position of the co-crystallized ligand in the original PDB file. b. Set the dimensions of the grid box to encompass the entire binding pocket.

-

Docking Simulation: a. Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the exhaustiveness of the search. b. Run AutoDock Vina from the command line using the configuration file.

-

Results Analysis: a. AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their docking scores. b. Visualize the protein-ligand complexes using Discovery Studio or PyMOL to analyze the interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the COX-2 active site.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time, offering a more realistic representation than static docking. This protocol outlines a general workflow using GROMACS, a versatile and widely used MD simulation package.

Objective: To assess the stability of the this compound-COX-2 complex and to calculate the binding free energy.

Materials:

-

Initial Complex Structure: The best-ranked docked pose of the this compound-COX-2 complex from the molecular docking study.

-

Software:

-

GROMACS for performing the MD simulation.

-

A suitable force field (e.g., GROMOS, AMBER, CHARMM).

-

VMD or PyMOL for visualization and analysis of trajectories.

-

Procedure:

-

System Preparation: a. Generate the topology file for the protein using the GROMACS pdb2gmx tool and a chosen force field. b. Generate the topology and parameter files for the ligand this compound. This may require the use of external tools like the PRODRG server or the antechamber module of AmberTools. c. Combine the protein and ligand topologies. d. Create a simulation box and solvate the system with water molecules. e. Add ions to neutralize the system.

-

Energy Minimization: a. Perform energy minimization of the solvated system to remove any steric clashes or inappropriate geometries.

-

Equilibration: a. Perform a two-phase equilibration process: i. NVT (constant Number of particles, Volume, and Temperature) equilibration: To stabilize the temperature of the system. ii. NPT (constant Number of particles, Pressure, and Temperature) equilibration: To stabilize the pressure and density of the system. Position restraints are typically applied to the protein and ligand during equilibration.

-

Production MD Simulation: a. Run the production MD simulation without position restraints for a sufficient duration (e.g., 50-100 nanoseconds) to allow for adequate sampling of the conformational space.

-

Trajectory Analysis: a. Analyze the resulting trajectory to assess the stability of the complex. Key parameters to analyze include:

- Root Mean Square Deviation (RMSD): To measure the deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD suggests the complex has reached equilibrium.

- Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual amino acid residues. b. Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to obtain a more accurate estimation of the binding affinity.

ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of a compound and identifying potential liabilities early in the drug discovery process. Web-based tools like SwissADME provide a user-friendly platform for these predictions.

Objective: To predict the pharmacokinetic and toxicological properties of this compound.

Materials:

-

Ligand Structure: The SMILES (Simplified Molecular Input Line Entry System) string or the 3D structure of this compound.

-

Web Server: SwissADME (--INVALID-LINK--).

Procedure:

-

Input: a. Access the SwissADME website. b. Input the SMILES string of this compound or draw/upload its structure.

-

Execution: a. Run the prediction.

-

Analysis of Results: a. The server will provide a comprehensive report on various ADMET-related properties, including:

- Physicochemical Properties: Molecular weight, logP (lipophilicity), water solubility.

- Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 (CYP) inhibition.

- Drug-likeness: Adherence to rules such as Lipinski's rule of five, which predicts oral bioavailability.

- Medicinal Chemistry: Alerts for potential toxic or reactive functional groups.

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following diagrams were generated using the Graphviz (DOT language) to visually represent key concepts in this guide.

Conclusion

The in-silico investigation of this compound as a potential COX-2 inhibitor demonstrates a promising starting point for the development of a novel anti-inflammatory agent. The initial molecular docking results suggest a strong binding affinity for the COX-2 enzyme, comparable to or even exceeding that of some established NSAIDs. However, a comprehensive evaluation requires further computational and experimental validation.

The detailed protocols provided in this guide for molecular dynamics simulations and ADMET prediction offer a robust framework for a more in-depth analysis. The successful execution of these subsequent in-silico studies will provide crucial insights into the stability of the this compound-COX-2 complex and the compound's potential as a viable drug candidate. Ultimately, these computational findings must be corroborated by in-vitro and in-vivo experimental assays to confirm the COX-2 inhibitory activity and to assess the overall efficacy and safety of this compound. This integrated approach, combining computational and experimental methods, is essential for accelerating the discovery and development of new natural product-based therapeutics.

References

The Antitumor and Anti-Cancer Potential of (+)-Corypalmine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with in-depth analysis of the specific antitumor and anti-cancer properties of the dextrorotatory enantiomer, (+)-Corypalmine, is limited. This guide synthesizes the available information on Corypalmine and its closely related protoberberine alkaloids to provide a comprehensive overview of its potential therapeutic value and the methodologies for its investigation. The mechanisms and quantitative data presented are largely based on studies of structurally similar, well-researched alkaloids such as berberine and oxypalmatine, and should be considered as predictive for this compound's activity, warranting further specific investigation.

Introduction to this compound and Protoberberine Alkaloids

This compound is a protoberberine alkaloid found in various species of the Corydalis genus, which has a long history of use in traditional medicine.[1][2] Alkaloids from Corydalis species have demonstrated significant efficacy against a variety of malignant tumors.[3] Their therapeutic effects are attributed to a range of mechanisms, including the induction of apoptosis, cell cycle arrest, and the suppression of angiogenesis and metastasis.[1][3] Structurally similar protoberberine alkaloids like berberine have been extensively studied and shown to modulate key signaling pathways critical for cancer cell survival and proliferation.[4]

In Vitro Cytotoxicity

The cytotoxic potential of protoberberine alkaloids has been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these assessments. While specific IC50 values for this compound are not widely published, the data from related alkaloids provide a strong indication of its potential efficacy.

Table 1: Comparative Cytotoxicity of Protoberberine Alkaloids Against Various Cancer Cell Lines

| Alkaloid | Cancer Cell Line | Tissue of Origin | IC50 (µM) | Duration (hours) |

| Oxypalmatine | A549 | Lung | 17.42 | 24 |

| H1299 | Lung | 25.48 | 24 | |

| H1975 | Lung | 15.36 | 24 | |

| PC9 | Lung | 20.10 | 24 | |

| A549 | Lung | 3.747 | 48 | |

| H1299 | Lung | 4.215 | 48 | |

| H1975 | Lung | 3.811 | 48 | |

| PC9 | Lung | 12.22 | 48 | |

| Berberine | HT-29 | Colorectal | 34.6 | - |

| SW-480 | Colorectal | 44.3 | - | |

| HCT-116 | Colorectal | 32.1 | - | |

| BGC-823 | Gastric | 24.16 | 48 |

Data for the above table is derived from studies on Oxypalmatine and Berberine and is intended to be representative of the potential activity of protoberberine alkaloids.[5]

Mechanisms of Anti-Cancer Action

The antitumor effects of protoberberine alkaloids are multifaceted, primarily revolving around the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating cancerous cells. Protoberberine alkaloids have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6] This involves the activation of a cascade of caspase enzymes, leading to the execution of cell death.[7] Key events include the disruption of the mitochondrial membrane potential, the release of cytochrome c, and the cleavage of poly(ADP-ribose) polymerase (PARP).[6][8]

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation. Protoberberine alkaloids can interfere with this by arresting the cell cycle at various checkpoints, most commonly the G1/S or G2/M phases.[9][10] This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[11] For instance, the p53 tumor suppressor protein can be activated, leading to the upregulation of CDK inhibitors like p21, which halts cell cycle progression.[9]

Key Signaling Pathways

The anti-cancer activities of protoberberine alkaloids are underpinned by their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its hyperactivation is a common feature in many cancers. Protoberberine alkaloids, including berberine and oxypalmatine, have been shown to inhibit this pathway, leading to a reduction in cancer cell viability.[5][12]

Caption: Inhibition of the PI3K/Akt/mTOR survival pathway by protoberberine alkaloids.

MAPK/ERK Pathway

The MAPK/ERK pathway plays a crucial role in transmitting signals from the cell surface to the nucleus, thereby regulating gene expression and critical cellular processes like proliferation and differentiation. Inhibition of this pathway by alkaloids such as berberine contributes to their anti-proliferative effects.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Induction of apoptosis by an ethanol extract of Poria cocos Wolf. in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alkaloids Induce Programmed Cell Death in Bloodstream Forms of Trypanosomes (Trypanosoma b. brucei) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Analgesic, Sedative, and Hypnotic Effects of (+)-Corypalmine

To the Esteemed Researchers, Scientists, and Drug Development Professionals,

This technical guide aims to provide a comprehensive overview of the analgesic, sedative, and hypnotic properties of (+)-Corypalmine, an isoquinoline alkaloid found in various species of the Corydalis genus. While the pharmacological activities of Corydalis extracts and their constituent alkaloids have been a subject of significant interest, it is crucial to note at the outset that specific research delineating the distinct effects of the (+)-enantiomer of corypalmine is limited in the publicly available scientific literature. Much of the existing research focuses on the more abundant levorotatory isomers, such as (-)-tetrahydropalmatine and (-)-isocorypalmine, or on racemic mixtures. Consequently, this guide will synthesize the available information on corypalmine and its related compounds to provide a contextual understanding, while clearly indicating the areas where data for the (+)-isomer is absent.

Introduction to Corypalmine and its Enantiomers

Corypalmine is a protoberberine alkaloid present in various medicinal plants, most notably within the Corydalis species, which have a long history of use in traditional medicine for pain relief and sedation. As a chiral molecule, corypalmine exists in two enantiomeric forms: this compound and (-)-corypalmine. It is well-established in pharmacology that enantiomers of a drug can exhibit significantly different biological activities, including their efficacy, potency, and toxicity. This stereoselectivity arises from the differential interactions of the enantiomers with chiral biological targets such as receptors and enzymes.

Analgesic Effects: A Contextual Overview

The analgesic properties of Corydalis extracts are well-documented and are attributed to their complex mixture of alkaloids.[2][3] Research has primarily focused on compounds like l-tetrahydropalmatine (l-THP), which has demonstrated efficacy in various pain models. The proposed mechanisms for the analgesic effects of Corydalis alkaloids are multifaceted, involving interactions with dopamine, opioid, and other receptor systems.

An in-silico study has suggested that corypalmine may exert analgesic effects through the inhibition of COX-2 receptors, a key enzyme in the inflammatory pathway. However, this was a computational study and requires in vitro and in vivo validation.

Experimental Protocols for Analgesia Assessment (General):

Standard animal models are employed to evaluate the analgesic potential of novel compounds. While specific data for this compound is unavailable, the following protocols are standard in the field:

-

Hot Plate Test: This method assesses the response to thermal pain. An animal is placed on a heated surface, and the latency to a response (e.g., licking a paw or jumping) is measured. This test is primarily sensitive to centrally acting analgesics.

-

Tail-Flick Test: Similar to the hot plate test, this assay measures the time it takes for an animal to move its tail away from a radiant heat source. It is also used to evaluate centrally mediated analgesia.

-

Acetic Acid-Induced Writhing Test: This is a model of visceral pain. An intraperitoneal injection of acetic acid induces characteristic stretching and writhing movements in the animal. The number of writhes is counted after administration of the test compound, with a reduction indicating an analgesic effect.

-

Formalin Test: This test models both acute and inflammatory pain. Formalin is injected into the paw of an animal, and the time spent licking the paw is quantified in two phases: an early, acute phase and a later, inflammatory phase.

Sedative and Hypnotic Effects: Extrapolations from Related Compounds

The sedative and hypnotic effects of Corydalis alkaloids are also primarily attributed to compounds other than this compound in the existing literature. For instance, l-THP is known to possess sedative properties. The sedative and hypnotic potential of a compound is typically evaluated through a battery of behavioral and physiological tests in animal models.

Experimental Protocols for Sedative and Hypnotic Assessment (General):

-

Open Field Test: This test is used to assess general locomotor activity and exploratory behavior. A reduction in movement and exploration can indicate a sedative effect.

-

Rota-rod Test: This assay evaluates motor coordination. Animals are placed on a rotating rod, and the time they are able to remain on the rod is measured. A decrease in performance can suggest a sedative or muscle-relaxant effect.

-

Pentobarbital-Induced Sleeping Time: This is a classic test for hypnotic effects. A sub-hypnotic dose of pentobarbital is administered to animals pre-treated with the test compound. A potentiation of the hypnotic effect is observed as a decrease in the time to fall asleep (sleep latency) and an increase in the duration of sleep.[4][5]

Mechanism of Action: Insights from Isomers and Related Alkaloids

The precise mechanism of action for this compound is not well-defined. However, studies on the related compound, (-)-isocorypalmine, provide valuable insights into potential targets. (-)-Isocorypalmine has been shown to be a ligand for dopamine receptors.[6][7] This interaction with the dopaminergic system is a recurring theme in the pharmacology of Corydalis alkaloids and is believed to play a significant role in their central nervous system effects.[2][6]

It is plausible that this compound also interacts with dopamine receptors, and potentially other receptor systems such as GABA-A and opioid receptors, which are common targets for analgesic, sedative, and hypnotic drugs. However, without direct experimental evidence, this remains speculative.

Potential Signaling Pathways (Hypothetical for this compound):

Based on the known pharmacology of related isoquinoline alkaloids, the following signaling pathways could be relevant to the potential effects of this compound.

Caption: Hypothetical signaling pathways for this compound.

Experimental Workflow for Receptor Binding Studies:

Caption: Workflow for receptor binding affinity determination.

Quantitative Data Summary

Due to the lack of specific studies on this compound, a table of quantitative data for its analgesic, sedative, and hypnotic effects cannot be provided at this time. For context, the following table summarizes the dopamine receptor binding affinities for the related compound, (-)-isocorypalmine .

| Receptor Subtype | Ki (nM) for (-)-isocorypalmine |

| Dopamine D1 | 5.1-6.2 |

| Dopamine D2 | 41.8 |

| Dopamine D3 | 37.3 |

| Dopamine D4 | 77.4 |

| Dopamine D5 | 9.5 |

| Data from a study on l-isocorypalmine (l-ICP).[6] |

Conclusion and Future Directions

While the therapeutic potential of Corydalis alkaloids is evident, the specific pharmacological profile of this compound remains an area ripe for investigation. The information available on its enantiomer and other related alkaloids suggests that it may possess interesting central nervous system activities. However, without dedicated research, its analgesic, sedative, and hypnotic effects, as well as its precise mechanism of action, remain unknown.

Future research should focus on the enantioselective synthesis or chiral separation of corypalmine to allow for the isolated testing of the (+)-enantiomer. Subsequent pharmacological evaluation using the standard in vivo and in vitro models described in this guide will be essential to elucidate its therapeutic potential and to determine if it offers a different, and potentially more favorable, pharmacological profile compared to its levorotatory counterpart and other Corydalis alkaloids. Such studies are critical for advancing our understanding of this natural product and for the potential development of new therapeutic agents.

References

- 1. (R)-(+)-Corypalmine | TargetMol [targetmol.com]

- 2. worldscientific.com [worldscientific.com]

- 3. Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis - PMC [pmc.ncbi.nlm.nih.gov]